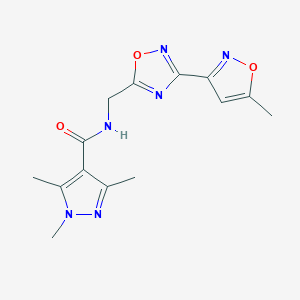

1,3,5-trimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O3/c1-7-5-10(18-22-7)13-16-11(23-19-13)6-15-14(21)12-8(2)17-20(4)9(12)3/h5H,6H2,1-4H3,(H,15,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYJNWDVGKNYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(N(N=C3C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazole ring. The process may include the following steps:

Formation of the pyrazole ring through a condensation reaction between hydrazine and a suitable β-diketone.

Introduction of the trimethyl groups at the 1, 3, and 5 positions of the pyrazole ring.

Coupling of the pyrazole core with the oxadiazole moiety, which involves the reaction of the pyrazole derivative with an appropriate isocyanate or amidine derivative.

Final introduction of the carboxamide group through a reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), in anhydrous ether or THF.

Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or alcohols.

Reduction: Alcohols, amines, or aldehydes.

Substitution: Amides, esters, or ethers.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

Industry: It can be employed in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with pyrazole-4-carboxamide derivatives reported in (e.g., compounds 3a–3p ). Key differences include:

- Heterocyclic Appendages: The target compound incorporates a 1,2,4-oxadiazole and 5-methylisoxazole system, whereas analogs in feature simpler substituents (e.g., chloro, cyano, aryl groups). The oxadiazole-isoxazole combination may enhance π-π stacking or hydrogen-bonding interactions in biological targets compared to halogenated or cyano-substituted analogs .

- Methylation Pattern : The 1,3,5-trimethylpyrazole core in the target compound contrasts with the 3-methyl-1-aryl/heteroaryl substitution in . Methyl groups at the 1,3,5-positions could improve metabolic stability by reducing oxidative dealkylation susceptibility .

Physical Properties

Melting points (mp) and solubility trends can be inferred from analogs:

- Melting Points : Derivatives in exhibit mps ranging from 123°C to 183°C, influenced by substituent polarity and crystallinity. The target compound’s hybrid heterocyclic system may elevate its mp due to increased rigidity .

- Solubility : The oxadiazole and isoxazole rings introduce both hydrophilic (N,O atoms) and hydrophobic (methyl groups) regions, suggesting moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to compounds in .

Data Table: Comparison of Key Parameters

*Estimated based on formula; †Range inferred from .

Research Implications and Limitations

- The oxadiazole ring is associated with nitroreductase activity in similar compounds .

- Synthetic Challenges : The lack of explicit synthetic data for the target compound limits direct comparison. Further studies are needed to optimize its synthesis and evaluate biological performance.

Biological Activity

1,3,5-trimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide (CAS Number: 2034288-07-6) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on immunomodulatory effects, insecticidal properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 316.32 g/mol. The structure features a pyrazole core linked to an isoxazole and oxadiazole moiety, which are known for their biological significance.

Immunomodulatory Effects

Research indicates that derivatives of isoxazole and oxadiazole exhibit significant immunomodulatory properties. For instance, studies have shown that compounds containing these moieties can regulate immune responses by modulating cytokine production and T-cell activation.

In a study focused on isoxazole derivatives, it was found that certain compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α in vitro. This suggests potential applications in treating autoimmune disorders or inflammatory diseases .

| Compound | Activity | Reference |

|---|---|---|

| Isoxazole Derivative A | Inhibited TNF-α production | |

| Oxadiazole Derivative B | Enhanced T-cell proliferation |

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity. A related study demonstrated that benzamide derivatives with pyrazole-linked oxadiazoles exhibited lethal effects against various agricultural pests. Specifically, the compound showed promising insecticidal activity against Mythimna separate, Helicoverpa armigera, and others at concentrations around 500 mg/L .

| Insect Species | Lethal Activity (%) at 500 mg/L | Reference |

|---|---|---|

| Mythimna separate | 70% | |

| Helicoverpa armigera | Not specified |

Antifungal Activity

In addition to its insecticidal properties, the compound has shown antifungal activity against pathogens such as Pyricularia oryzae. The inhibition rate was recorded at 77.8%, indicating significant potential for agricultural applications in pest management .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in immune modulation and cellular signaling pathways. The presence of the pyrazole and oxadiazole rings may facilitate binding to enzymes or receptors that regulate immune responses or cellular proliferation.

Case Studies

- Immunosuppressive Effects : A study on related isoxazole compounds demonstrated their ability to suppress humoral immune responses while stimulating certain phases of delayed-type hypersensitivity (DTH) in vivo. This dual action suggests therapeutic potential for managing autoimmune conditions .

- Agricultural Applications : Field trials with pyrazole-linked oxadiazoles indicated effective control over pest populations without significant toxicity to non-target species, showcasing the compound's potential as an environmentally friendly pesticide alternative .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3,5-trimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide?

- Methodology : The compound can be synthesized via stepwise heterocyclic coupling. For example, alkylation of pyrazole-thiol intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with chloromethyl-oxadiazole derivatives in dimethylformamide (DMF) using K₂CO₃ as a base under mild stirring conditions . Purification via column chromatography with ethyl acetate/hexane gradients improves yield (typically 60-75%) and purity (>95%).

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include pyrazole methyl groups (δ ~2.2–2.5 ppm) and oxadiazole protons (δ ~6.0–6.5 ppm).

- IR Spectroscopy : Confirms carboxamide C=O stretch (~1660 cm⁻¹) and isoxazole C-O-C vibrations (~1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How can researchers ensure purity during synthesis?

- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Purity thresholds >98% are critical for biological assays. Monitor for byproducts such as unreacted thiol intermediates or dimerized species .

Advanced Research Questions

Q. How do molecular docking studies predict this compound’s interaction with biological targets like 14α-demethylase?

- Methodology :

- Target Selection : Use Protein Data Bank (PDB) structures (e.g., 3LD6 for 14α-demethylase).

- Docking Software : AutoDock Vina or Schrödinger Suite with optimized force fields.

- Key Interactions : Analyze hydrogen bonding with active-site residues (e.g., His310) and hydrophobic interactions with the heme cofactor. Binding affinity (ΔG ≤ -8 kcal/mol) correlates with antifungal potential .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Methodology :

- Assay Replication : Perform triplicate experiments with positive/negative controls (e.g., fluconazole for antifungal assays).

- Compound Stability : Test degradation under assay conditions (pH, temperature) via HPLC.

- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation .

Q. How does the heterocyclic framework influence reactivity in click chemistry applications?

- Methodology :

- Click Reactions : Test copper-catalyzed azide-alkyne cycloaddition (CuAAC) using the oxadiazole’s methyl group as a reactive site.

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy. The pyrazole’s electron-withdrawing groups enhance regioselectivity in triazole formation .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodology :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze via LC-MS for degradation products (e.g., hydrolyzed carboxamide).

- Photostability : Expose to UV light (λ = 254 nm) and monitor λmax shifts in UV-Vis spectra .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.